molecular formula C16H13N3O2 B8458160 6-(3-Methylimidazo[1,2-a]pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 94704-05-9

6-(3-Methylimidazo[1,2-a]pyridin-2-yl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B8458160
M. Wt: 279.29 g/mol
InChI Key: BISGMIAUNVHJBA-UHFFFAOYSA-N
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Patent
US04621084

Procedure details

6-(3-Methylimidazo[1,2-a]pyridin-2-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (0.75 g) was prepared in substantially the same manner as that of Example 16 from 6-(2-bromopropionyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine (2.0 g) and 2-aminopyridine (1.8 g). mp. 280°-282° C.

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH3:16])[C:3]([C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1)=O.[NH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=1>>[CH3:16][C:2]1[N:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:18]2=[N:17][C:3]=1[C:5]1[CH:6]=[CH:7][C:8]2[O:13][CH2:12][C:11](=[O:14])[NH:10][C:9]=2[CH:15]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC(C(=O)C=1C=CC2=C(NC(CO2)=O)C1)C
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C2N1C=CC=C2)C=2C=CC1=C(NC(CO1)=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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